3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea
Description
3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea is a thiourea derivative characterized by a 2-fluorophenyl group at the N1 position and a dimethylaminomethylidene substituent at the N3 position. Its molecular formula is C₁₀H₁₁FN₃S, with a molecular weight of 225.28 g/mol. The compound’s structure enables hydrogen bonding via the thiourea moiety (-NH-CS-NH-) and electronic modulation through the electron-withdrawing fluorine atom on the aromatic ring.
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN3S |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(dimethylaminomethylidene)-3-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C10H12FN3S/c1-14(2)7-12-10(15)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,15) |
InChI Key |
IHHJYCXAPFPWCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea typically involves the reaction of 2-fluoroaniline with dimethylformamide dimethyl acetal (DMF-DMA) and thiourea. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the compound into its constituent parts.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea exhibits potential as an anticancer agent. It is believed to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties:
The compound has shown efficacy against various microbial strains. Studies have demonstrated its potential as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Selective toxicity towards cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Biological Research
Interaction Studies:
Investigations into the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Such studies can optimize the compound's structure for enhanced efficacy while reducing toxicity.
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of similar compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiourea moiety significantly enhanced antimicrobial potency against Gram-positive bacteria.
Agricultural Applications
Pesticidal Properties:
The compound is being investigated for its potential use as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests and weeds. This application could lead to the development of more effective agricultural chemicals.
Material Science
Novel Materials Development:
Research is also exploring the use of this compound in synthesizing novel materials with unique electronic and optical properties. Its chemical structure may allow for the creation of materials suitable for advanced technological applications.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, it is essential to compare it with other thiourea derivatives that share structural features but exhibit different biological activity profiles.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-[(Dimethylamino)methylidene]-1-(4-fluorophenyl)thiourea | Similar thiourea backbone; differs by fluorophenyl position | Exhibits different biological activity profiles |
| N,N'-bis(4-chlorophenyl)thiourea | Contains chlorinated phenyl groups instead of fluorinated | Known for strong enzyme inhibition |
| 2-thiohydantoin | Contains a thiourea-like structure but differs in nitrogen substitution | Exhibits distinct antimicrobial properties |
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and fluorophenyl moiety contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar thiourea derivatives:
Key Observations:
- Substituent Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing perfluorophenyl () and 3,5-bis(trifluoromethyl)phenyl () groups. These differences influence reactivity and binding interactions. The dimethylaminomethylidene group in the target compound may enhance solubility in polar solvents compared to bulkier substituents like cyclohexyl-dimethylamino () or branched alkyl-dimethylamino ().
Hydrogen Bonding :
Lipophilicity :
- The target compound’s lower molecular weight and simpler substituents suggest moderate lipophilicity, whereas analogs with trifluoromethyl groups () exhibit higher lipophilicity, impacting membrane permeability and metabolic stability.
Biological Activity
3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea is a thiourea derivative notable for its unique chemical structure, which includes a dimethylamino group and a fluorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 235.35 g/mol. The compound features a thiourea functional group, characterized by a carbon atom double-bonded to sulfur and bonded to two nitrogen atoms. The presence of the dimethylaminomethylidene group enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.35 g/mol |
| IUPAC Name | 1-(dimethylaminomethylidene)-3-(2-fluorophenyl)thiourea |
| InChI Key | RCEUKHCFPMGACT-UHFFFAOYSA-N |
Biological Activity
Research indicates that thiourea derivatives, including this compound, exhibit various biological activities, such as antibacterial, antifungal, and anticancer properties. The specific biological effects are largely attributed to the compound's ability to interact with biological macromolecules.
Antibacterial Activity
Several studies have demonstrated the antibacterial efficacy of thiourea derivatives against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that fluorinated aldimines similar to this compound showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values were observed to be comparable to standard antibiotics such as ampicillin.
- The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cellular processes.
Anticancer Potential
In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mechanisms that involve cell cycle arrest .
The biological activity of this compound is believed to stem from its ability to form stable complexes with target proteins and enzymes. This interaction can inhibit enzymatic activity or alter the function of key biological pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antibacterial activity of various thiourea derivatives, including this compound, against clinical isolates of bacteria. Results indicated potent activity against E. coli and P. aeruginosa, with MIC values lower than those for traditional antibiotics .
- Cancer Cell Line Testing : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results showed significant inhibition of cell growth, suggesting potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, reacting 2-fluorophenyl isothiocyanate with dimethylaminomethylene derivatives in anhydrous solvents (e.g., THF or DMF) under nitrogen atmosphere at 60–80°C yields the target product. Optimization involves adjusting stoichiometry, temperature, and catalyst use (e.g., triethylamine for pH control). Purity is validated via TLC and recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this thiourea derivative?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features like the fluorophenyl group and dimethylamino moiety. X-ray crystallography (single-crystal analysis) provides precise bond angles and intermolecular interactions, such as hydrogen bonding between the thiourea sulfur and adjacent NH groups. Diffraction data collected at 293 K with R-factors <0.05 ensure accuracy .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
Initial screens should include enzyme inhibition assays (e.g., against kinases or proteases) and cytotoxicity testing (e.g., MTT assay on cancer cell lines). Dose-response curves and IC₅₀ calculations help prioritize further studies. Parallel control experiments with structurally similar thioureas validate specificity .
Advanced Research Questions
Q. How do intermolecular hydrogen bonding and crystal packing influence the compound’s reactivity and stability?
X-ray studies reveal that N–H···S hydrogen bonds stabilize the thiourea core, while C–H···F interactions involving the fluorophenyl group affect crystal lattice energy. Computational modeling (e.g., DFT calculations) quantifies bond strengths and predicts how lattice distortions might alter solubility or thermal stability .
Q. What experimental designs resolve contradictions in reported biological activity data for thiourea derivatives?
Employ factorial design (e.g., 2³ factorial) to isolate variables such as solvent polarity, pH, and assay temperature. For example, a study might vary dimethylamino group orientation (E/Z isomerism) and measure its impact on enzyme binding kinetics. Meta-analysis of prior datasets identifies outliers or methodological inconsistencies .
Q. How can AI-driven simulations enhance the prediction of this compound’s physicochemical properties?
Machine learning models trained on PubChem datasets predict logP, solubility, and bioavailability. COMSOL Multiphysics integration enables reaction pathway optimization by simulating energy barriers for key intermediates. Real-time adjustments to synthetic protocols (e.g., flow chemistry parameters) reduce trial-and-error experimentation .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Use isotopic labeling (e.g., ¹⁵N or ¹⁹F) to track metabolic pathways via LC-MS. CRISPR-Cas9 gene editing in cell models identifies target proteins, while molecular dynamics simulations (e.g., GROMACS) map ligand-receptor binding dynamics. Cross-validation with in vivo pharmacokinetic studies ensures translatability .
Methodological Considerations
- Data Contradiction Analysis : Replicate studies under standardized conditions (e.g., ICH guidelines) and apply Bland-Altman plots to assess inter-lab variability .
- Theoretical Frameworks : Link hydrogen bonding patterns to Hammett σ constants for electronic effect quantification, aligning with conceptual frameworks in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
